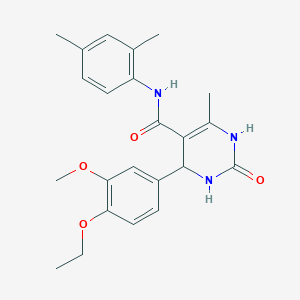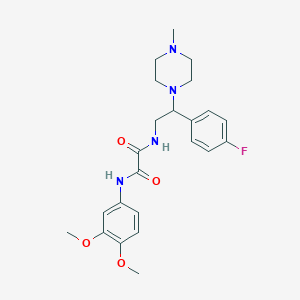
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is a compound that contains a thiophene and a quinoline moiety, both of which are important heterocyclic compounds with a wide range of applications in medicinal and industrial chemistry . Thiophene is a five-membered ring made up of one sulfur atom , while quinoline is a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Quinoline derivatives, on the other hand, can be synthesized through a variety of methods, including multi-component one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring, a quinoline ring, and a sulfonamide group . The thiophene ring is a five-membered heterocycle containing a sulfur atom , while the quinoline ring is a nitrogen-based heterocyclic aromatic compound .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would depend on the specific arrangement and bonding of its constituent moieties.Wirkmechanismus
Target of Action
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide, also known as N-[(thiophen-3-yl)methyl]quinoline-8-sulfonamide, primarily targets monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play a significant role in the regulation of neurotransmitters, which are crucial for various brain functions.
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, thereby increasing the levels of monoamines and acetylcholine in the synaptic cleft . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitters involved .
Biochemical Pathways
The inhibition of MAOs prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This can affect several biochemical pathways, including those involved in mood regulation and response to stress .
Similarly, the inhibition of ChEs prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning . This can affect the cholinergic pathway, among others .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of MAOs and ChEs by this compound can lead to various molecular and cellular effects. For instance, it can enhance neurotransmission, which can improve cognitive function and mood . Moreover, this compound has shown potent activity against specific enzymes, suggesting that it could be a promising candidate for the treatment of neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Safety and Hazards
Zukünftige Richtungen
Thiophene and quinoline derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene and quinoline moieties, such as “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide”, with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemische Analyse
Biochemical Properties
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is known to interact with various enzymes and proteins. For instance, sulfonamides, a group to which this compound belongs, have been reported to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These interactions play a crucial role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
The effects of this compound on cells are profound. For instance, quinoline sulfonamides have been shown to significantly reduce the number of A549 lung cancer cells, indicating a high anti-proliferative effect . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been reported to inhibit lactate dehydrogenase A, reversing aerobic glycolysis in cancer cells .
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQITAGNRVRUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

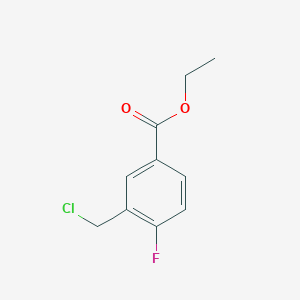
![(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2910564.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)
![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)

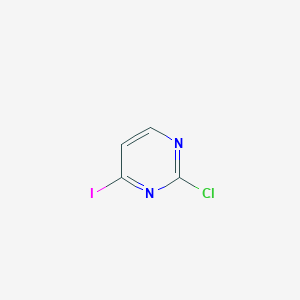
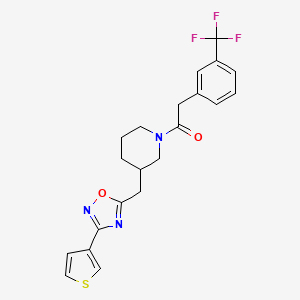
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
